molecular formula C22H20N2O4 B2875319 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 1379859-26-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B2875319
CAS No.: 1379859-26-3
M. Wt: 376.412
InChI Key: DGKRTFFSECGNCF-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc-protected amino acids, where the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality during solid-phase peptide synthesis (SPPS). The core structure consists of a propanoic acid backbone with a pyrrol-2-yl substituent at the β-position.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(26)20(12-14-6-5-11-23-14)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20,23H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRTFFSECGNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CN4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid, commonly referred to as Fmoc-Pyrrol-Amino Acid, is a synthetic compound notable for its complex structure and significant biological activity. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, and a pyrrole moiety that contributes to its unique biochemical properties.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 396.44 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-2-yl)propanoic acid

Biological Activity

The biological activity of Fmoc-Pyrrol-Amino Acid can be attributed to its structural components, which facilitate various interactions with biological macromolecules. Key areas of activity include:

1. Enzyme Inhibition

Fmoc-Pyrrol-Amino Acid has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can modulate the activity of proteases and kinases, which are critical for cellular signaling and metabolism.

2. Protein-Ligand Interactions

The compound exhibits strong binding affinity to various proteins, making it a valuable tool in studying protein-ligand interactions. Its ability to form stable complexes enhances its utility in biochemical assays aimed at understanding enzyme mechanisms and receptor functions .

3. Therapeutic Potential

Research has suggested that derivatives of Fmoc-Pyrrol-Amino Acid may serve as precursors for developing novel therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders. The pyrrole ring's electronic properties contribute to the compound's potential as a pharmacophore.

Case Studies

Several studies have highlighted the biological implications of Fmoc-Pyrrol-Amino Acid:

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-Pyrrol-Amino Acid effectively inhibited a specific serine protease involved in tumor progression. The compound's binding affinity was measured using surface plasmon resonance, revealing an IC50 value of approximately 50 µM, indicating moderate potency.

Study 2: Antitumor Activity

In vitro assays conducted on various cancer cell lines showed that Fmoc-Pyrrol-Amino Acid induces apoptosis through the activation of caspase pathways. The compound exhibited cytotoxic effects with an IC50 value ranging from 20 to 30 µM across different cell lines.

Comparative Analysis

To understand the uniqueness of Fmoc-Pyrrol-Amino Acid, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Piperidine Propanoic AcidPiperidine moietyEnhanced solubility in aqueous environments
Fmoc-Tryptophan Propanoic AcidIndole ringExhibits fluorescence properties useful for tracking
Fmoc-Tyrosine Propanoic AcidPhenolic hydroxyl groupPotential for additional hydrogen bonding interactions

The mechanism by which Fmoc-Pyrrol-Amino Acid exerts its biological effects involves multiple pathways:

  • Binding Affinity : The Fmoc group stabilizes the molecule during interactions with enzymes or receptors.
  • Hydrophobic Interactions : The pyrrole moiety enhances hydrophobic interactions with lipid membranes or protein pockets.
  • Hydrogen Bonding : Functional groups within the compound facilitate hydrogen bonding, crucial for specificity in enzyme-substrate interactions .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions to expose the free amine for subsequent reactions.

ReagentConditionsOutcomeSource
Piperidine20% in DMF, 30 min, RTQuantitative removal of Fmoc group
DBU2% in DCM, 15 min, RTPartial deprotection (alternative method)
  • Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and the fluorenylmethyl group.

  • Applications : Essential in solid-phase peptide synthesis (SPPS) for iterative coupling cycles .

Peptide Coupling Reactions

The carboxylic acid reacts with amines via activation to form amide bonds.

Coupling AgentSubstrateYieldConditionsSource
HATU/DIPEAPrimary amine (e.g., Gly)85–92%DMF, 0°C to RT, 12 h
EDCI/HOBtSecondary amine78%DCM, RT, 24 h
DCC/NHSHydroxylamine65%THF, 0°C, 6 h
  • Key Observations :

    • HATU outperforms EDCI in coupling efficiency due to enhanced activation of the carboxylate .

    • Side reactions (e.g., pyrrole nitration) are mitigated by using mild, anhydrous conditions .

Esterification and Functionalization

The carboxylic acid is esterified to improve solubility or enable further transformations.

ReagentProductConditionsYieldSource
Methanol/HCl (gas)Methyl esterRT, 12 h90%
Ethanol/DCCEthyl esterReflux, 6 h82%
NHS/DIPEAN-Hydroxysuccinimide ester (active)DMF, RT, 2 h88%
  • Applications : Ester derivatives facilitate conjugation to resins or biomolecules .

Pyrrole Ring Reactivity

The 1H-pyrrol-2-yl substituent participates in electrophilic substitutions under controlled conditions.

Reaction TypeReagentConditionsOutcomeSource
BrominationNBSDCM, 0°C, 1 h3-bromo-pyrrole derivative
Suzuki CouplingPd(PPh₃)₄/Boronic acidDME, 80°C, 12 hCross-coupled biaryl product
  • Challenges : Over-reactivity of the pyrrole ring necessitates low temperatures and dilute conditions .

Stability Under Acidic/Basic Conditions

ConditionStability OutcomeSource
TFA (95%)Fmoc group stable; pyrrole ring intact
NaOH (1M)Partial hydrolysis of ester groups (if present)
  • Recommendations : Avoid prolonged exposure to strong bases to prevent decomposition.

Analytical Characterization

Reaction products are validated using:

  • HPLC : Purity assessment (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

  • NMR : Structural confirmation (¹H/¹³C, DMSO-d₆ or CDCl₃) .

  • ESI-MS : Molecular weight verification .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Compound Substituent (β-position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
1H-pyrrol-2-yl (Target Compound) C₂₂H₂₀N₂O₄ 376.41 Pyrrole’s aromaticity may enhance π-π stacking; potential use in peptide engineering. -
1H-indol-3-yl C₂₅H₂₂N₂O₄ 414.45 Indole’s bicyclic structure increases hydrophobicity; used in peptide-based probes.
Propan-2-yloxy C₁₉H₂₁NO₅ 343.38 Ether linkage improves solubility; suitable for hydrophilic peptide segments.
Trifluoromethyl (CF₃) C₁₉H₁₆F₃NO₄ 379.33 Electron-withdrawing CF₃ enhances metabolic stability; used in fluorinated peptide design.
2-Chlorophenyl C₂₄H₂₀ClNO₄ 433.87 Chlorine introduces steric bulk and halogen bonding potential; antiviral activity reported in related analogs.
Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Thiophene’s sulfur atom alters electronic properties; used in fluorescent ligands.
1-Methyl-1H-indol-3-yl C₂₆H₂₄N₂O₄ 428.48 Methylation reduces hydrogen-bonding capacity; modifies steric interactions.

Key Comparative Observations

Electronic and Steric Effects: The trifluoromethyl analog (C₁₉H₁₆F₃NO₄) exhibits increased electronegativity, which may stabilize the carboxylic acid group and resist enzymatic degradation compared to the pyrrole variant . Indole-3-yl (C₂₅H₂₂N₂O₄) and 1-methylindole-3-yl (C₂₆H₂₄N₂O₄) substituents introduce greater hydrophobicity, making them suitable for membrane-associated peptide domains .

Biological Activity: Analogs with cyclohexylmethyl or aryl groups (e.g., ) demonstrated antiviral activity against HIV-1, though the pyrrole-containing compound lacks direct efficacy data . The thiophen-3-yl analog (C₂₂H₁₉NO₄S) was utilized in fluorescent ligands targeting chemokine receptors, leveraging sulfur’s polarizability for enhanced binding .

Synthetic Considerations :

  • The sulfanyl -containing analog () required Na-mediated thiol alkylation, yielding 73% purity after crystallization .
  • 2-Chlorophenyl derivatives () achieved >98% purity via Fmoc-OSu coupling, highlighting robust synthetic reproducibility .

Physicochemical Properties: The o-tolyl analog (C₂₅H₂₃NO₄, MW 401.45) exhibited 99.76% HPLC purity, underscoring its utility in high-precision applications . Morpholin-4-yl substituents (C₂₂H₂₄N₂O₅) introduced tertiary amine functionality, enhancing water solubility for aqueous-phase reactions .

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